molecular formula C18H18F2N4O4 B11184042 ethyl 2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

ethyl 2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

Cat. No.: B11184042
M. Wt: 392.4 g/mol
InChI Key: SINSPIKTMCKBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of ethyl 2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Ethyl 2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include hydroxylated derivatives, substituted phenyl derivatives, and various oxo compounds .

Scientific Research Applications

Ethyl 2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a potential drug candidate for treating various diseases due to its ability to interact with specific biological targets.

    Industry: It is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate can be compared with other pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .

Properties

Molecular Formula

C18H18F2N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 2-[2-(3,5-difluoroanilino)-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C18H18F2N4O4/c1-2-28-18(27)23-4-3-15-11(9-23)5-17(26)24(22-15)10-16(25)21-14-7-12(19)6-13(20)8-14/h5-8H,2-4,9-10H2,1H3,(H,21,25)

InChI Key

SINSPIKTMCKBAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC(=CC(=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.